molecular formula C11H10N2O2 B13116470 8-Methoxyquinoline-2-carboxamide

8-Methoxyquinoline-2-carboxamide

Cat. No.: B13116470
M. Wt: 202.21 g/mol
InChI Key: CGVVOUIHWARKNG-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-2-carboxamide is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol. This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for developing novel antibacterial agents. Its structure combines the 8-methoxyquinoline ring system with a carboxamide functional group, offering versatile sites for further chemical modification. The primary research value of this compound lies in its role as a precursor for synthesizing more complex molecules. Scientific studies have utilized this core structure to create novel compounds, such as those incorporating a 1,3,4-thiadiazole moiety. These derivatives have demonstrated moderate to good in vitro antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria when compared to standard reference drugs . The structure-activity relationships (SAR) observed in these studies provide valuable insights for researchers designing new antibacterial candidates. Beyond its direct antibacterial applications, the 8-methoxyquinoline core is part of a broader, pharmacologically significant chemical class. 8-Hydroxyquinoline derivatives, which are structurally related, are extensively investigated for a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and antioxidant effects . The methoxy variant offers distinct electronic and steric properties, influencing its binding to biological targets and its pharmacokinetic profile. This makes this compound a valuable building block for chemical biologists and medicinal chemists exploring structure-activity relationships and developing new pharmacologically active scaffolds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

8-methoxyquinoline-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-6-8(11(12)14)13-10(7)9/h2-6H,1H3,(H2,12,14)

InChI Key

CGVVOUIHWARKNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinoline-2-carboxamide typically involves the reaction of 8-methoxyquinoline with a suitable carboxylating agent. One common method is the reaction of 8-methoxyquinoline with phosgene or its derivatives under controlled conditions to form the corresponding carboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in microorganisms, leading to their death. In cancer cells, the compound can interfere with metal-dependent enzymes, inhibiting their growth and proliferation. The molecular targets include metal ions such as copper and iron, and the pathways involved are those related to metal homeostasis and oxidative stress .

Comparison with Similar Compounds

Table 1: Key Quinoline Derivatives and Their Properties

Compound Substituents Biological Activity Potency/IC₅₀ Reference
8-Methoxyquinoline-2-carboxamide 8-OCH₃, 2-CONHR (R = 1,3,4-thiadiazole) Antibacterial (Gram+/Gram-) MIC: 2–16 µg/mL
8-Hydroxyquinoline-2-carboxylic acid 8-OH, 2-COOH Metal chelation (Fe³⁺, Cu²⁺) Log K (Fe³⁺): 14.2
8-Substituted Quinoline-2-carboxamides 8-X (X = Cl, Br, NO₂), 2-CONHR Carbonic anhydrase inhibition IC₅₀: 10–50 nM
6-Methoxyquinoline-4-carboxamide 6-OCH₃, 4-CONHR Antimalarial IC₅₀: 0.8 µM
2-Chloro-8-methoxyquinoline 8-OCH₃, 2-Cl Intermediate for antifungal agents N/A

Key Findings and Structure-Activity Relationships (SAR)

Antibacterial Activity: The 1,3,4-thiadiazole moiety in this compound derivatives enhances antibacterial activity by increasing lipophilicity and disrupting bacterial membrane integrity . Comparatively, 8-hydroxyquinoline-2-carboxylic acid lacks significant antibacterial effects but excels in metal chelation, useful in treating iron-overload disorders .

Enzyme Inhibition: 8-Substituted quinoline-2-carboxamides with electron-withdrawing groups (e.g., NO₂, Cl) show potent carbonic anhydrase inhibition (IC₅₀: 10–50 nM), critical for anticancer and antiglaucoma applications . In contrast, 8-methoxy derivatives prioritize antibacterial over enzyme inhibitory activity due to steric hindrance from the methoxy group .

Metal Chelation: 8-Hydroxyquinoline-2-carboxylic acid forms stable complexes with transition metals, a property absent in methoxy-substituted analogs.

Limitations and Opportunities

  • This compound derivatives face challenges in solubility, necessitating formulation optimization for in vivo efficacy .
  • Hybridization with fluorophores or nanoparticles could enhance targeting and reduce off-effects, as seen in modified fluoroquinolones .

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